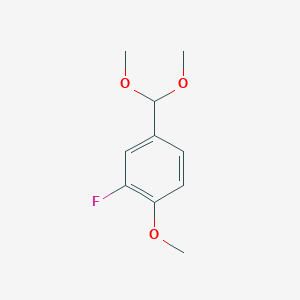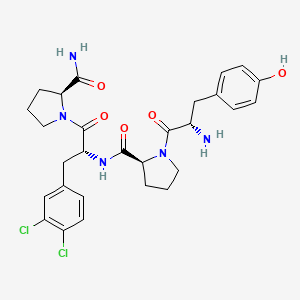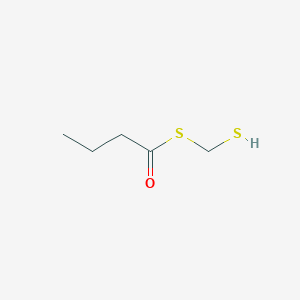![molecular formula C11H16OS B12591537 (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol CAS No. 651304-53-9](/img/structure/B12591537.png)
(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol: is an organic compound characterized by the presence of a phenylsulfanyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol typically involves the reaction of a suitable butanol derivative with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where a halogenated butanol reacts with thiophenol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as distillation or recrystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted butanol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of phenylsulfanyl groups on biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers or resins.
Mécanisme D'action
The mechanism by which (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, influencing the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2S)-2-[(Phenylsulfanyl)methyl]propan-1-ol: Similar structure but with a propanol backbone.
(2S)-2-[(Phenylsulfanyl)methyl]ethan-1-ol: Similar structure but with an ethanol backbone.
Uniqueness:
Structural Features: The butanol backbone provides unique steric and electronic properties compared to its shorter-chain analogs.
Reactivity: The presence of the phenylsulfanyl group imparts specific reactivity patterns that can be exploited in various chemical reactions.
This detailed article provides a comprehensive overview of (2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
651304-53-9 |
|---|---|
Formule moléculaire |
C11H16OS |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
(2S)-2-(phenylsulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C11H16OS/c1-2-10(8-12)9-13-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3/t10-/m0/s1 |
Clé InChI |
HFCRUPQNUDDISM-JTQLQIEISA-N |
SMILES isomérique |
CC[C@@H](CO)CSC1=CC=CC=C1 |
SMILES canonique |
CCC(CO)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)

methyl}-1H-pyrrol-2-yl)(4-methylphenyl)methanone](/img/structure/B12591466.png)

![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)

![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)

![3-Methoxy-N-[1-(3-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12591528.png)
![1,2,4-Dithiazolidine-3,5-dione, 4-[(1S)-1-methylpropyl]-](/img/structure/B12591529.png)
![Benzene, 1-[bis(ethylthio)methyl]-4-fluoro-](/img/structure/B12591539.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
